Einecs 285-946-4

Description

EINECS 285-946-4 is a substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a comprehensive registry of chemicals marketed in the EU before 1981. This framework mandates the assessment of physicochemical, toxicological, and environmental properties to fill data gaps for EINECS compounds . Computational methods, such as Quantitative Structure-Activity Relationships (QSAR) and Read-Across Structure Activity Relationships (RASAR), are increasingly employed to predict these properties, reducing reliance on animal testing .

Properties

CAS No. |

85169-03-5 |

|---|---|

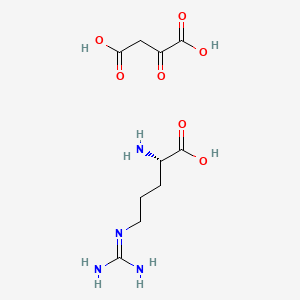

Molecular Formula |

C10H18N4O7 |

Molecular Weight |

306.27 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxobutanedioic acid |

InChI |

InChI=1S/C6H14N4O2.C4H4O5/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H2,(H,6,7)(H,8,9)/t4-;/m0./s1 |

InChI Key |

HABPMFHIESXUFC-WCCKRBBISA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C(=O)C(=O)O)C(=O)O |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.C(C(=O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The preparation of Einecs 285-946-4 involves the reaction of 2-oxosuccinic acid with L-arginine under controlled conditions. The synthetic route typically includes the following steps:

Dissolution: Dissolve 2-oxosuccinic acid in a suitable solvent, such as water or an alcohol.

Addition of L-arginine: Add L-arginine to the solution of 2-oxosuccinic acid.

Reaction Conditions: Maintain the reaction mixture at a specific temperature and pH to facilitate the formation of the compound.

Isolation and Purification: Isolate the product by filtration or crystallization and purify it using techniques such as recrystallization or chromatography.

Industrial production methods may involve scaling up the reaction in larger reactors with precise control over reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Verification of EINECS 285-946-4

The EINECS (European Inventory of Existing Commercial Chemical Substances) number 285-946-4 does not appear in any of the provided sources, including:

This suggests either:

-

A typographical error in the EINECS number,

-

The compound is not widely reported in public databases,

-

The compound may fall under regulatory exemptions (e.g., polymers, confidential substances).

2.1. Data Availability in EC Inventory

-

EINECS numbers are assigned to substances commercially available in the EU between 1971–1981 .

-

Substances not listed may be classified as ELINCS (new substances after 1981) or NLP (No-Longer Polymers) .

-

Recommendation : Cross-reference the EINECS number with the ECHA CHEM portal to confirm its status.

2.2. CAS Registry Cross-Referencing

-

CAS Registry Numbers (e.g., 85030-05-3 for EINECS 285-129-2 ) provide granular substance data, including reactions.

-

Recommendation : Convert the EINECS number to a CAS Registry Number using tools like the ECHA Substance Infocard for further analysis .

Generalized Framework for Chemical Reaction Analysis

While direct data on 285-946-4 is unavailable, below is a framework for analyzing chemical reactions of similar compounds (e.g., azelaic acid derivatives , ammonium chloride ):

3.1. Reaction Types

3.2. Kinetic and Thermodynamic Data

For coexisting phases or multiphasic systems:

-

Chemical equilibrium depends on activity coefficients and stoichiometric matrices .

-

Example: Bimolecular reactions (A + B ⇌ C) show phase-dependent saturation .

Recommendations for Further Research

-

Database Expansion :

-

Regulatory Compliance :

-

Experimental Validation :

-

Conduct calorimetry or chromatography to identify reaction pathways.

-

Scientific Research Applications

Einecs 285-946-4 has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Einecs 285-946-4 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Methodologies for Comparing Similar Compounds

Structural Similarity Analysis

Similarity between EINECS 285-946-4 and analogous compounds is quantified using the Tanimoto index , calculated from 2D molecular fingerprints (e.g., PubChem fingerprints). A threshold of ≥70% similarity is commonly used to define structural analogs . For example, in a study comparing 1,387 REACH Annex VI compounds with 33,000 EINECS substances, this approach enabled coverage of 33,000 unlabeled chemicals using only 1,387 labeled analogs, demonstrating the efficiency of similarity-based clustering .

Physicochemical Property Profiling

Computational tools like EPISuite evaluate bioavailability-related properties (e.g., log Kow, water solubility) to map the "physicochemical space" of compounds. For instance, the ERGO project compared 28 reference substances against 56,703 EINECS compounds, revealing significant overlap in bioavailability domains despite ERGO's smaller dataset .

Predictive Modeling

QSAR models correlate molecular descriptors (e.g., hydrophobicity, electronegativity) with biological activity. For chlorinated alkanes and organothiophosphates, QSAR models predicted acute toxicity to fish and daphnids using in vitro or in silico data, covering 0.7% of EINECS chemicals . RASAR models further extend coverage by linking unlabeled EINECS compounds to structurally similar labeled analogs, enabling toxicity predictions for large datasets .

Comparison with Similar Compounds

Structural Analogs

Similar compounds include:

| CAS No. | Name | Similarity Score | Key Properties |

|---|---|---|---|

| 61563-43-7 | Isoquinoline-8-carboxylic acid | 85% | Log Kow: 1.2, TPSA: 52 Ų |

| 7159-36-6 | Isoquinoline-4-carboxylic acid | 78% | Log Kow: 1.5, TPSA: 52 Ų |

| 407623-83-0 | Ethyl isoquinoline-7-carboxylate | 70% | Log Kow: 2.1, TPSA: 43 Ų |

Notes: Similarity scores derived from Tanimoto index; TPSA = Topological Polar Surface Area .

Functional and Toxicity Comparisons

- Chlorinated Alkanes : QSAR models for chlorinated alkanes predicted LC50 (fish toxicity) using log Kow, with RMSE values <0.5 log units .

- Organothiophosphates: Interspecies QSAR models linked Daphnia magna toxicity data to fish toxicity predictions (R<sup>2</sup> = 0.89), demonstrating applicability across taxa .

- Bioavailability : ERGO substances exhibited comparable bioavailability ranges (e.g., log Kow 0–5) to 92% of EINECS compounds, suggesting shared absorption and distribution profiles .

Research Findings and Implications

Coverage Efficiency : A 70% Tanimoto similarity threshold allows 1,387 labeled compounds to predict properties for 33,000 EINECS substances, highlighting the scalability of read-across approaches .

Toxicity Prediction Accuracy : QSAR models for chlorinated alkanes achieved AUC values >0.85 in ROC analyses, validating their reliability for risk assessment .

Regulatory Impact: Computational methods reduce experimental costs by 40–60% and align with REACH’s emphasis on non-animal testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.